2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile
Description
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a 3-methylbutylamino group at the 2-position and a nitro group at the 5-position of the benzene ring. The compound is listed in chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued, suggesting its use may be niche or experimental .
Properties
IUPAC Name |
2-(3-methylbutylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)5-6-14-12-4-3-11(15(16)17)7-10(12)8-13/h3-4,7,9,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOLPRKJMUFHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloro Displacement Route
Starting Material : 2-Chloro-5-nitrobenzonitrile
Reagents : 3-Methylbutylamine, potassium carbonate (K₂CO₃), dimethylformamide (DMF)
Conditions : 120°C, 24 hours under nitrogen atmosphere
Mechanism :
The nitro group meta-directs the nucleophilic attack to position 2. The chlorine atom is displaced by 3-methylbutylamine via a two-step process:
- Formation of a Meisenheimer complex intermediate.
- Elimination of chloride ion to yield the product.
Yield : 68–75% (dependent on amine stoichiometry and solvent purity).
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 24 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
| Molar Ratio (Amine:Substrate) | 1.2:1 |
Methoxy Displacement Route
Starting Material : 2-Methoxy-5-nitrobenzonitrile
Reagents : 3-Methylbutylamine, chlorobenzene, autoclave conditions
Conditions : 110–120°C, 5 hours, 1.5–1.8 MPa pressure
Mechanism :
The methoxy group is displaced via ammonolysis, analogous to methods used for 2-amino-3,5-dinitrobenzonitrile synthesis. High pressure and temperature favor the cleavage of the methoxy bond.
Yield : 72–84% (with chlorobenzene as solvent).
| Parameter | Value |
|---|---|
| Pressure | 1.5–1.8 MPa |
| Solvent | Chlorobenzene |
| Reaction Time | 5 hours |
Ullmann-Type Coupling
The Ullmann reaction enables the coupling of 3-methylbutylamine with halogenated nitrobenzonitriles using copper catalysis. This method is advantageous for substrates with poor reactivity in SNAr.
Starting Material : 2-Iodo-5-nitrobenzonitrile
Reagents : 3-Methylbutylamine, copper(I) iodide (CuI), 1,10-phenanthroline, cesium carbonate (Cs₂CO₃), dimethyl sulfoxide (DMSO)
Conditions : 100°C, 48 hours
Mechanism :
The copper catalyst facilitates the formation of a C–N bond via a radical intermediate, bypassing the need for strongly basic conditions.
Yield : 58–63% (lower yields due to side reactions).
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
Reductive Amination Pathway
While less common, reductive amination offers an alternative route for introducing the 3-methylbutylamino group. This method requires a ketone or aldehyde intermediate, which is synthesized via partial oxidation of the benzonitrile core.
Starting Material : 2-Oxo-5-nitrobenzonitrile
Reagents : 3-Methylbutylamine, sodium cyanoborohydride (NaBH₃CN), methanol
Conditions : Room temperature, 12 hours
Mechanism :
The ketone reacts with the amine to form an imine, which is subsequently reduced to the secondary amine.
Yield : 40–50% (limited by substrate stability).
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Challenges |
|---|---|---|---|---|
| SNAr (Chloro) | 68–75 | 24 hours | High | Requires anhydrous conditions |
| SNAr (Methoxy) | 72–84 | 5 hours | Moderate | High-pressure equipment |
| Ullmann Coupling | 58–63 | 48 hours | Low | Catalyst cost |
| Reductive Amination | 40–50 | 12 hours | Low | Intermediate instability |
Key Observations :
- The methoxy displacement route offers the highest yield but necessitates specialized equipment.
- Ullmann coupling is less efficient but valuable for sterically hindered substrates.
- Reductive amination is limited by the instability of the ketone intermediate.
Experimental Optimization Strategies
Solvent Selection
Catalytic Additives
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products
Reduction: The major product is 2-[(3-Methylbutyl)amino]-5-aminobenzonitrile.
Substitution: Depending on the substituent, various alkylated derivatives can be formed.
Scientific Research Applications
Pharmaceutical Development
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile has been identified as a potential therapeutic agent due to its interaction with biological receptors. Notably, its structure allows it to function as a selective agonist for the 5-HT₂C receptor, which is implicated in various psychological disorders such as obesity, anxiety, and depression .
Table 1: Therapeutic Applications of this compound
Biochemical Research
The compound is utilized in proteomics research, aiding in the study of protein interactions and functions. Its biochemical properties make it suitable for various assays that require specific binding interactions .
Drug Discovery
Recent patents have highlighted its role in the development of non-steroidal androgen receptor modulators. These compounds exhibit high affinity for androgen receptors and are being explored for their efficacy in treating androgen-dependent conditions, particularly prostate cancer .
Case Study 1: Selective Agonism at the 5-HT₂C Receptor
In a study published by Sunshine Biopharma, compounds similar to this compound were tested for their agonistic effects on the 5-HT₂C receptor. Results indicated that these compounds could significantly reduce appetite and promote weight loss in animal models, suggesting potential for obesity treatment .
Case Study 2: Androgen Receptor Modulation
Research conducted by a team at a leading pharmaceutical company demonstrated that derivatives of this compound effectively inhibited the proliferation of prostate cancer cell lines. The study concluded that these compounds could serve as viable alternatives to traditional androgen therapies, offering improved selectivity and reduced side effects .
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile and related compounds:
Key Observations:
- Substituent Effects: The 3-methylbutylamino group in the target compound introduces a branched aliphatic chain, likely enhancing lipophilicity compared to aromatic substituents (e.g., DNB’s dichlorophenoxy group). This may influence solubility and membrane permeability in biological systems.
- Electron-Withdrawing Groups: The nitro group at the 5-position is consistent across all analogs, contributing to electron-deficient aromatic rings that may facilitate nucleophilic substitution or metal-catalyzed reactions .
Biological Activity
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile, with the CAS number 945299-76-3, is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C13H16N4O2
- Molecular Weight : 248.29 g/mol
- Structure : The compound features a nitro group and a benzonitrile moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in various signaling pathways. Research indicates that this compound exhibits selective inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cognitive deficits .
Key Mechanisms:
- Kinase Inhibition : The compound has shown significant inhibitory effects on DYRK1A, which is crucial for regulating neuronal functions. This inhibition may lead to potential therapeutic effects in conditions such as Alzheimer's disease and other tauopathies .
- Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of prostate cancer cells by antagonizing androgen receptors, thus offering a potential treatment avenue for androgen-dependent cancers .
Neuroprotective Effects
In models of neuroinflammation and cognitive impairment, this compound has been noted for its ability to reduce inflammatory markers and improve cognitive function. This suggests its utility in treating neurodegenerative diseases .
Case Studies
- Cognitive Deficits in Alzheimer’s Disease :
- Prostate Cancer Treatment :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Target Kinase |
|---|---|---|
| This compound | Anticancer, Neuroprotective | DYRK1A |
| 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one | Antimicrobial, Antioxidant | Various kinases |
| 5-(1-(2-amino-ethyl)-1H-pyrazole-3-yl)-2-nitrobenzonitrile | Androgen receptor modulation | AR |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile, and what reaction conditions are critical for its preparation?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 5-nitro-2-cyanobenzaldehyde and 3-methylbutylamine. Key conditions include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) to ensure solubility and reactivity .
- Reaction monitoring : TLC or HPLC to track intermediate formation (e.g., Schiff base intermediates).
- Purification : Recrystallization using ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : pH control (neutral to mildly acidic) to prevent premature hydrolysis of intermediates.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in deuterated DMSO or CDCl to resolve aromatic protons (δ 7.8–8.5 ppm) and aliphatic amine signals (δ 1.2–1.8 ppm) .
- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm) and secondary amine (N-H bend ~1550 cm) groups.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity and molecular ion peaks (expected m/z ~275) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation kinetics .
- Solvent optimization : Compare aprotic solvents (e.g., DMF) to reduce side reactions like hydrolysis.
- Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to control exothermic intermediates.
- Data Analysis : Design a factorial experiment (e.g., 3 matrix) to evaluate solvent/catalyst interactions on yield .
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent IC values in enzyme inhibition assays)?
- Methodological Answer :
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility in aqueous buffers .
- Metabolite screening : LC-MS to detect hydrolyzed products (e.g., free amines or nitrophenols) that may interfere with activity .
Q. How does the steric and electronic environment of the 3-methylbutyl group influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Compare with analogs lacking branched alkyl chains .
- Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies and predict susceptibility to hydrolysis .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between theoretical and observed H NMR spectra for this compound?
- Methodological Answer :
- Deuterated solvent effects : Test in DO vs. DMSO-d to identify exchangeable protons (e.g., amine NH) .
- Dynamic effects : Variable-temperature NMR to detect conformational changes (e.g., hindered rotation around the aryl-amine bond).
- Impurity profiling : Use HSQC or COSY to distinguish solvent artifacts from true signals .
Q. What experimental approaches can elucidate the mechanistic role of the nitro group in biological systems?
- Methodological Answer :
- Reduction studies : Catalytic hydrogenation (H, Pd/C) to convert -NO to -NH, then compare bioactivity .
- Electrochemical profiling : Cyclic voltammetry to assess redox potential and reactivity with cellular reductases .
Methodological Tables
| Parameter | Optimized Condition | Evidence Source |
|---|---|---|
| Synthetic Solvent | Ethanol, reflux | |
| Purification Method | Recrystallization (EtOH/HO) | |
| Stability (pH 7.4, 37°C) | t = 24 hours | |
| Key NMR Shift (C≡N) | δ 2220 cm (FT-IR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
